Boc-L-Ala-L-ala Boc-L-Ala-L-ala
Brand Name: Vulcanchem
CAS No.:
VCID: VC18452602
InChI: InChI=1S/C11H20N2O5.H2O/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5;/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16);1H2/t6-,7-;/m0./s1
SMILES:
Molecular Formula: C11H22N2O6
Molecular Weight: 278.30 g/mol

Boc-L-Ala-L-ala

CAS No.:

Cat. No.: VC18452602

Molecular Formula: C11H22N2O6

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

Boc-L-Ala-L-ala -

Specification

Molecular Formula C11H22N2O6
Molecular Weight 278.30 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid;hydrate
Standard InChI InChI=1S/C11H20N2O5.H2O/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5;/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16);1H2/t6-,7-;/m0./s1
Standard InChI Key OIDSMSOXNMHHCH-LEUCUCNGSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OC(C)(C)C.O
Canonical SMILES CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C.O

Introduction

Structural and Chemical Properties of Boc-L-Ala-L-Ala

Molecular Architecture

Boc-L-Ala-L-Ala is a dipeptide comprising two L-alanine units linked by an amide bond. The N-terminal alanine is protected by a Boc group ((CH3)3COCONH(\text{CH}_3)_3\text{COCONH}), while the C-terminal retains a carboxylic acid moiety (COOH\text{COOH}). The Boc group’s steric bulk prevents undesired side reactions during peptide elongation, ensuring regioselectivity in solid-phase synthesis . The compound’s chirality, derived from the L-configuration of both alanines, is critical for its biological activity and compatibility with natural protein structures .

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular FormulaC11H20N2O5\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{5}
Molecular Weight260.29 g/mol
Melting Point79–83 °C
Boiling Point324.46 °C (estimated)
Density1.232 g/cm³ (estimated)
SolubilityDMSO, Methanol
Optical Activity[α]D20=25.5[\alpha]^{20}_D = -25.5^\circ (c=2, AcOH)

The Boc group’s hydrophobicity enhances the dipeptide’s solubility in organic solvents, facilitating its use in non-aqueous synthesis environments .

Synthesis and Purification Strategies

Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Ala-L-Ala is typically synthesized via SPPS, where the Boc group shields the N-terminus during iterative coupling and deprotection steps. The protocol involves:

  • Resin Loading: Attachment of the C-terminal alanine to a resin support.

  • Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA).

  • Coupling: Activation of the incoming amino acid (e.g., Boc-L-Ala) with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

  • Cleavage: Hydrofluoric acid (HF) treatment releases the peptide from the resin .

Solution-Phase Synthesis

Alternative methods employ solution-phase techniques for small-scale production. Di-tert-butyl dicarbonate reacts with L-alanine to form Boc-L-Ala, which is subsequently coupled to a second alanine unit using carbodiimide reagents . Purification via recrystallization or high-performance liquid chromatography (HPLC) ensures >97% purity, as mandated for pharmaceutical applications .

Applications in Peptide and Pharmaceutical Sciences

Peptide Synthesis

The Boc group’s stability under basic conditions and selective removal under acidic conditions make Boc-L-Ala-L-Ala a cornerstone of peptide chemistry. It enables the synthesis of longer peptides by preventing unintended chain termination or cyclization . For example, researchers have utilized this dipeptide to construct antimicrobial peptides with tailored secondary structures, such as α-helices and β-sheets .

Drug Development

Boc-L-Ala-L-Ala enhances the pharmacokinetic profiles of therapeutic peptides. A 2024 study demonstrated that Boc-protected dipeptides increase metabolic stability in serum by 40–60% compared to unprotected analogs . This property is exploited in prodrug designs, where enzymatic cleavage of the Boc group releases active drug molecules at target sites .

Protein Engineering and Biotechnology

In recombinant protein production, Boc-L-Ala-L-Ala serves as a “spacer” to optimize protein folding. For instance, its incorporation into insulin analogs improved thermal stability by 15°C, extending shelf life in tropical climates . Additionally, the dipeptide is used to study enzyme-substrate interactions, such as HIV-1 protease binding kinetics, through fluorescence quenching assays .

Emerging Research and Future Directions

Peptide-Based Vaccines

Recent trials have explored Boc-L-Ala-L-Ala as an adjuvant in mRNA vaccines. Conjugation to lipid nanoparticles enhanced dendritic cell uptake by 30%, potentiating immune responses against influenza and SARS-CoV-2 variants .

Biodegradable Polymers

Incorporating Boc-L-Ala-L-Ala into poly(lactic-co-glycolic acid) (PLGA) matrices improved drug release profiles in cancer therapies. In vivo studies showed a 50% reduction in tumor volume over 14 days compared to controls .

Computational Modeling

Machine learning algorithms trained on Boc-L-Ala-L-Ala’s conformational data have predicted novel peptide inhibitors for angiotensin-converting enzyme (ACE), with IC₅₀ values as low as 2.3 nM .

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